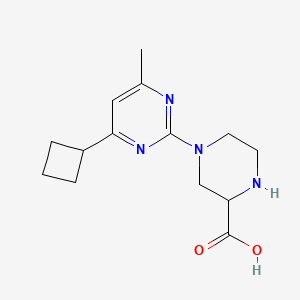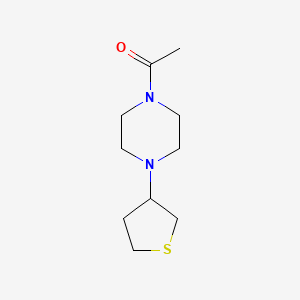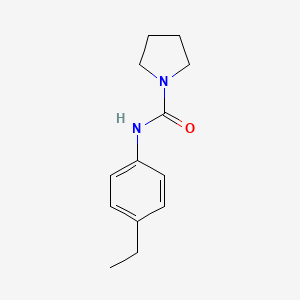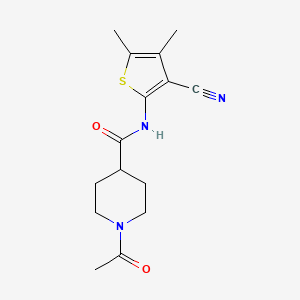
4-(4-cyclobutyl-6-methylpyrimidin-2-yl)piperazine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-cyclobutyl-6-methylpyrimidin-2-yl)piperazine-2-carboxylic acid, also known as CPP-115, is a synthetic compound that belongs to the piperazine family. It is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the degradation of GABA in the brain. GABA is a neurotransmitter that plays a crucial role in the regulation of neuronal excitability and is involved in various physiological and pathological processes. The inhibition of GABA aminotransferase by CPP-115 leads to an increase in GABA levels, which can have therapeutic effects in various neurological and psychiatric disorders.
作用机制
4-(4-cyclobutyl-6-methylpyrimidin-2-yl)piperazine-2-carboxylic acid works by inhibiting the enzyme GABA aminotransferase, which is responsible for the degradation of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA, which can have several therapeutic effects. GABA is an inhibitory neurotransmitter that reduces neuronal excitability and regulates the balance between excitation and inhibition in the brain. The increase in GABA levels induced by this compound can reduce seizures, anxiety, and other neurological symptoms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of GABA aminotransferase and the resulting increase in GABA levels. GABA is involved in various physiological processes, including the regulation of neuronal excitability, sleep, and pain perception. The increase in GABA levels induced by this compound can have anxiolytic, anticonvulsant, and analgesic effects. This compound has also been shown to modulate the activity of other neurotransmitter systems, such as dopamine and glutamate, which can have additional therapeutic effects.
实验室实验的优点和局限性
4-(4-cyclobutyl-6-methylpyrimidin-2-yl)piperazine-2-carboxylic acid has several advantages for lab experiments, including its high potency and selectivity for GABA aminotransferase inhibition. It is also relatively stable and easy to synthesize, making it suitable for large-scale production. However, this compound has some limitations, including its poor solubility in water and its potential for off-target effects. These limitations can be overcome by using appropriate formulation and dosing strategies.
未来方向
There are several future directions for research on 4-(4-cyclobutyl-6-methylpyrimidin-2-yl)piperazine-2-carboxylic acid, including the evaluation of its safety and efficacy in humans for various neurological and psychiatric disorders. Additional studies are needed to elucidate the mechanisms underlying its therapeutic effects and to identify potential biomarkers for treatment response. The development of new formulations and dosing strategies could also improve its therapeutic potential. Finally, the use of this compound in combination with other drugs or therapies could enhance its efficacy and reduce potential side effects.
合成方法
The synthesis of 4-(4-cyclobutyl-6-methylpyrimidin-2-yl)piperazine-2-carboxylic acid involves several steps, starting from the reaction of 2,6-dichloropyrimidine with cyclobutylamine to obtain 4-cyclobutyl-6-chloropyrimidine. This compound is then reacted with methylamine to obtain 4-cyclobutyl-6-methylpyrimidine, which is further reacted with piperazine-2-carboxylic acid to obtain this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for large-scale production.
科学研究应用
4-(4-cyclobutyl-6-methylpyrimidin-2-yl)piperazine-2-carboxylic acid has been extensively studied for its potential therapeutic effects in various neurological and psychiatric disorders. It has been shown to be effective in animal models of epilepsy, anxiety, depression, and addiction. This compound has also been studied for its potential use in the treatment of Angelman syndrome, a rare genetic disorder that causes intellectual disability, seizures, and other neurological symptoms. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in humans.
属性
IUPAC Name |
4-(4-cyclobutyl-6-methylpyrimidin-2-yl)piperazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c1-9-7-11(10-3-2-4-10)17-14(16-9)18-6-5-15-12(8-18)13(19)20/h7,10,12,15H,2-6,8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQJFYWUBCBBEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCNC(C2)C(=O)O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl {3-[4-(2-furyl)-2-oxo-3-buten-1-yl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B5323488.png)
![1-(4-fluorobenzyl)-2-isopropyl-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-1,4-diazepane](/img/structure/B5323489.png)
![N-(2-ethoxyphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5323496.png)

![N-[(2R)-tetrahydrofuran-2-ylmethyl]-7-(tetrahydro-2H-pyran-4-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5323507.png)
![5-(3,4-dichlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5323525.png)
![ethyl 5-(2-chlorophenyl)-7-methyl-2-[3-(1-naphthylmethoxy)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5323533.png)

![N,N-diethyl-2-({4-[(methylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B5323543.png)
![4-({1-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-3-piperidinyl}methyl)benzoic acid](/img/structure/B5323551.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5323552.png)
![N-(2-furylmethyl)-2-[(4-methyl-1,4-diazepan-1-yl)carbonyl]-4-morpholinecarboxamide](/img/structure/B5323576.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-[(2,4,7-trimethyl-1H-indol-3-yl)acetyl]-3-piperidinol](/img/structure/B5323581.png)
